molecular formula C21H26N2O3 B6026472 N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide

N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide

Cat. No. B6026472
M. Wt: 354.4 g/mol
InChI Key: ZYWRGNFLBFTGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide, commonly known as MMMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMMPA belongs to the class of compounds known as benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC).

Mechanism of Action

The mechanism of action of MMMPA is related to its ability to inhibit the activity of N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide enzymes. This compound enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting this compound activity, MMMPA can increase the acetylation of histone proteins, leading to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
MMMPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, MMMPA has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. MMMPA has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMMPA in lab experiments is its specificity for N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide enzymes. MMMPA has been shown to selectively inhibit this compound enzymes without affecting other enzymes or proteins. This specificity makes MMMPA a valuable tool for studying the role of this compound enzymes in various biological processes.
One limitation of using MMMPA in lab experiments is its potential toxicity. This compound inhibitors like MMMPA can have toxic effects on normal cells, and care must be taken to ensure that the concentration of MMMPA used in experiments is not toxic to cells.

Future Directions

There are several future directions for research on MMMPA. One area of research is the development of more potent and selective N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide inhibitors. Another area of research is the identification of specific genes and pathways that are affected by this compound inhibition, which could lead to the development of targeted therapies for various diseases. Finally, there is a need for more research on the potential toxicity of this compound inhibitors like MMMPA, particularly in the context of long-term use and potential side effects.

Synthesis Methods

MMMPA can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of MMMPA involves the reaction of 4-aminobenzamide with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 4-(3-methoxybenzyl)aminobenzamide. This intermediate is then reacted with morpholine and formaldehyde to form the final product, MMMPA.

Scientific Research Applications

MMMPA has been extensively studied for its potential applications in scientific research. N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide inhibitors like MMMPA have been shown to have anti-cancer properties and have been investigated as potential therapies for a variety of cancers, including breast cancer, colon cancer, and leukemia. MMMPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[4-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16(24)22-19-8-6-17(7-9-19)14-23-10-11-26-21(15-23)13-18-4-3-5-20(12-18)25-2/h3-9,12,21H,10-11,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWRGNFLBFTGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCOC(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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